molecular formula C6H7NO2 B078579 3-Methoxypyridine 1-oxide CAS No. 14906-61-7

3-Methoxypyridine 1-oxide

Cat. No. B078579
CAS RN: 14906-61-7
M. Wt: 125.13 g/mol
InChI Key: CREDSSUYAKFWJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 3-Methoxypyridine 1-oxide and related compounds has been explored through various spectroscopic methods. For instance, studies have utilized 1H and 13C nuclear magnetic resonance (NMR) and X-ray diffraction to study the tautomerism of pyridine N-oxides, revealing insights into their molecular structures in solution and in the crystalline state (P. Ballesteros et al., 1990).

Chemical Reactions and Properties

3-Methoxypyridine 1-oxide undergoes various chemical reactions, including nitration and reaction with active hydrogen compounds. For example, the nitration of 2- and 3-methoxypyridine-N-oxide leads to the formation of 4-nitro compounds as the sole reaction products, indicating the directive influence of the N-oxide group during nitration processes (H. J. Hertog & M. V. Ammers, 2010).

Physical Properties Analysis

The physical properties, including melting points and spectroscopic characteristics, of 3-Methoxypyridine 1-oxide derivatives, provide critical information for their identification and application. The synthesis and characterization of such compounds often involve determining these physical properties to confirm the structures of the synthesized compounds (W. Jianlong, 2007).

Chemical Properties Analysis

The chemical properties of 3-Methoxypyridine 1-oxide are influenced by its molecular structure, which affects its reactivity and interaction with other compounds. Studies focusing on the reactions of 3-Methoxypyridine 1-oxide with various reagents have helped to elucidate its reactivity patterns and the formation of diverse derivatives with potential applications in various fields (T. Sakamoto* et al., 1985).

Scientific Research Applications

  • Coordination Polymers Formation : 4-Methoxypyridine N-oxide has been studied for its ability to generate 1-D coordination polymers with silver(I) salts. These polymers exhibit various bridging capacities, making the compound a potential candidate for the design of novel materials (Puttreddy & Steel, 2014).

  • Synthesis and Nitration Reactions : The compound has been involved in synthetic chemistry, specifically in the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide. These studies provide insights into the behavior of such compounds under various chemical conditions (Bissell & Swansiger, 1987).

  • Alkylation Reactions : Research on 3-Methoxypyridine and its analogs has explored their synthesis through alkylation reactions. This shows its potential in organic synthesis, especially in the preparation of specific pyridine derivatives (Finkentey, Langhals & Langhals, 1983).

  • Cyanation and Deoxygenation Processes : The cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile and the deoxygenation of nitropyridine 1-oxides have been studied. This research offers valuable insights for the development of novel cyanation methodologies (Sakamoto, Kaneda, Nishimura & Yamanaka, 1985).

  • Directive Influence in Nitration Reactions : Studies have explored the directive influence of N-oxide group during the nitration of 2- and 3-methoxypyridine N-oxide. These findings are important for understanding the reactivity patterns of such compounds (Hertog & Ammers, 2010).

  • Pyridazine Derivatives Synthesis : Research into the reaction of 3-methoxypyridazine with hydrogen peroxide and subsequent chemical transformations has been conducted. This provides a basis for synthesizing various pyridazine derivatives (Igeta, 1959).

  • Reaction with Ethyl Bromoacetate : The reaction of 4-methoxypyridine 1-oxide with ethyl bromoacetate yielding different compounds has been investigated. This kind of research helps in understanding the reactivity of N-oxide compounds in organic synthesis (Tien, Yeh & Tien, 1977).

  • Oncogenic Kinase Inhibition : Structural modifications of a 3-methoxy-2-aminopyridine compound have been researched for reducing mutagenicity and drug-drug interactions, particularly in relation to its inhibition of the oncogenic kinase bRAF (Palmer et al., 2012).

  • Pyrolysis and Spectroscopy Studies : The pyrolysis of 3-methoxypyridine and the detection of the pyrrolyl radical have been investigated. This research is significant for understanding the thermal decomposition and spectroscopic properties of pyridine derivatives (Holzmeier et al., 2016).

Safety And Hazards

The safety data sheet for 3-Methoxypyridine 1-oxide suggests that it is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

While specific future directions for 3-Methoxypyridine 1-oxide are not mentioned in the search results, the study of similar compounds suggests potential areas of interest. For example, the study of pyridine derivatives for their diverse functional groups is an active area of research . This could potentially include further studies on 3-Methoxypyridine 1-oxide.

properties

IUPAC Name

3-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREDSSUYAKFWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164160
Record name Pyridine, 3-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridine 1-oxide

CAS RN

14906-61-7
Record name Pyridine, 3-methoxy-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloropyridine-N-oxide (5.3g, 40 mmol) and 25% NaOMe in MeOH (25 ml) was refluxed for 24 hours under an argon atmosphere. The solvent was removed under reduced pressure and the residue was treated with CH2Cl2 and water. The organic phase was separated and dried (Na2SO4) and the solvent removed to give a residue which was triturated with hexane to yield 4 g (78%) of product as a crystalline solid, m.p. 99°-101° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

3-Methoxypyridine (20.08g, 209 mmol) was dissolved in 100 mL of acetic acid. 30% H2O2 (28.3 mL, 275 mmol) was added and the reaction mixture was heated at 70° C. for six h. The cooled reaction mixture was concentrated and the residue dissolved in CH2Cl2 and stirred overnight with 20 g of solid potassium carbonate. The mixture was filtered and concentrated to give compound 762A (25.2g, 100%) as a light yellow solid which was characterized by 1H NMR and carried on to the next step.
Quantity
20.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RA Abramovitch, RB Rogers - The Journal of Organic Chemistry, 1974 - ACS Publications
… , and the mixture was cooled in the refrigerator overnight to give the A-benzoyl derivative (0.12 g, 40%), mp 177-178, identical with the material obtained from 3methoxypyridine 1-oxide …
Number of citations: 30 pubs.acs.org
EC TAYLOR, JS DRISCOLL - The Journal of Organic Chemistry, 1960 - ACS Publications
… to effect nucleophilic displacement of the 3-nitro group in III, it is interesting that Katritzky, et alC have reported the successful synthesis of 3-ethoxy- and 3-methoxypyridine 1oxide by the …
Number of citations: 36 pubs.acs.org
N Sato, E Nagano - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
Synthesis of 3‐substituted 2‐pyridinethiols was achieved by thiation of pyridine N‐oxides with 4‐methoxytoluene‐α‐thiol in the presence of diethylcarbamoyl chloride followed by …
Number of citations: 11 onlinelibrary.wiley.com
JP Snyder, ML Heyman, EN Suciu - The Journal of Organic …, 1975 - ACS Publications
… 3c, 54618-25-6; 3d, 54618-26-7; 3e, 54618-27-8; 3f, 54618-28-9; 3g, 54618-29-0; 4, 35392-65-5; 2-hydroxymethyl-3-methoxypyridine, 51984-46-4; 2-methyl-3-methoxypyridine 1-oxide…
Number of citations: 49 pubs.acs.org
Y Mizuno, T Endo, T Nakamura - The Journal of Organic …, 1975 - ACS Publications
… A solution of 2hydroxymethyl-3-methoxypyridine 1-oxide (1 g) in pyridine (20 ml) was refluxed for 5 hr with selenium dioxide (0.358 g). The solution was filtered and the filtrate was …
Number of citations: 12 pubs.acs.org
WW Paudler, MV Jovanovic - The Journal of Organic Chemistry, 1983 - ACS Publications
Selected monosubstituted pyridines, pyrazines, pyrimidines, and their IV-oxides, having an electron-donating substituent, were successfully brominated under very mild conditions. The …
Number of citations: 62 pubs.acs.org
TL Gilchrist, GM Iskander, AK Yagoub - Journal of the Chemical …, 1985 - pubs.rsc.org
… (c) 2-Ethyl-3-methoxypyridine 1-oxide (7c) and 2-ethyl-3methoxypyridine. A solution of the oxazine (5b) (0.92 g, 5.0 mmol) in 10% aqueous methanol (20 cm3) previously saturated with …
Number of citations: 19 pubs.rsc.org
DJ Schipper, M El-Salfiti, CJ Whipp, K Fagnou - Tetrahedron, 2009 - Elsevier
Palladium catalyzed direct arylation of azine N-oxides using aryl triflates to afford the corresponding 2-aryl azine N-oxides is described. The reaction is carried out with a range of both N-…
Number of citations: 106 www.sciencedirect.com
VV Burianov, DA Lega, VG Makhankova… - 2022 - dspace.nuph.edu.ua
To share our experience when working with the Pd-catalyzed hydrogenation and discuss reactions occurred contrary to our expectations, as well as express our vision of the causes for …
Number of citations: 3 dspace.nuph.edu.ua
谷英郎 - YAKUGAKU ZASSHI, 1961 - jstage.jst.go.jp
In order to examine the reaction of 3-substituted 1-methoxypyridinium salts and potassium cyanide, reaction of 1-methoxy-3-cyano-, 1, 3-dimethoxy-, and 1-methoxy-3, 5-…
Number of citations: 3 www.jstage.jst.go.jp

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